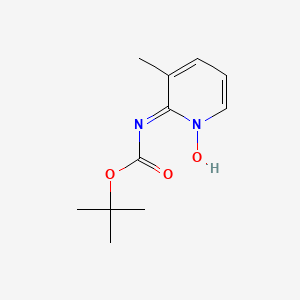
(2S,3S,4S,5R,6S)-6-((5,7-Dihydroxy-4-oxo-2-phenyl-4H-chromen-6-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3S,4S,5R,6S)-6-((5,7-Dihydroxy-4-oxo-2-phenyl-4H-chromen-6-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid” is a complex organic molecule that features a chromen-4-one moiety linked to a trihydroxytetrahydropyran carboxylic acid. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromen-4-one core. This can be achieved through the condensation of a phenyl-substituted benzaldehyde with a suitable diketone under acidic or basic conditions. The resulting intermediate is then subjected to hydroxylation reactions to introduce the dihydroxy groups at the 5 and 7 positions.
The trihydroxytetrahydropyran carboxylic acid moiety can be synthesized through the protection of hydroxyl groups followed by glycosylation reactions. The final step involves the coupling of the chromen-4-one core with the trihydroxytetrahydropyran carboxylic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form hydroxy derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activities or metabolic pathways.
Medicine: Potential therapeutic applications due to its biological activities, such as anti-inflammatory or antioxidant properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The chromen-4-one moiety may interact with proteins through hydrogen bonding or hydrophobic interactions, while the trihydroxytetrahydropyran carboxylic acid moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with a similar chromen-4-one structure but different substitution pattern.
Kaempferol: Another flavonoid with a similar core structure but different hydroxylation pattern.
Uniqueness
The unique combination of the chromen-4-one moiety with the trihydroxytetrahydropyran carboxylic acid in this compound may confer distinct biological activities and properties compared to other similar compounds.
Properties
CAS No. |
35990-03-5 |
|---|---|
Molecular Formula |
C21H18O11 |
Molecular Weight |
446.36 |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5,7-dihydroxy-4-oxo-2-phenylchromen-6-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-12-7-10(23)18(14(24)13(9)12)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29)/t15-,16-,17+,19-,21+/m0/s1 |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Synonyms |
Baicalein 6-O-glucuronide; 5,7-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-6-yl β-D-Glucopyranosiduronic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]bis(triphenylphosphine oxide)europium](/img/structure/B600160.png)
![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)

